molecular formula C12H16N4OS B2726277 4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide CAS No. 380327-69-5

4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide

Cat. No.: B2726277
CAS No.: 380327-69-5
M. Wt: 264.35
InChI Key: AJLLZJJMIYYSEX-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide is a spiro-fused heterocyclic compound characterized by a 5.5 spiro ring system (two fused six-membered rings). Its structure includes a nitrogen atom in the 3-position (azaspiro), a thioxo (S=O) group at position 2, an amino group at position 4, a cyano substituent at position 5, and a carboxamide moiety at position 1. These methods highlight the importance of catalytic acid and solvent conditions in constructing spiro frameworks.

Properties

IUPAC Name

4-amino-5-cyano-2-sulfanylidene-3-azaspiro[5.5]undec-4-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c13-6-7-9(14)16-11(18)8(10(15)17)12(7)4-2-1-3-5-12/h8H,1-5,14H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLLZJJMIYYSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C(=S)NC(=C2C#N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Approaches

Multi-component reactions offer a streamlined pathway for constructing the spiro[5.5]undecene scaffold. A representative method involves the condensation of cyclohexanone derivatives with malononitrile and thiourea analogs under acidic conditions. For instance, reacting 4-cyanobenzaldehyde with ethyl acetoacetate and thiourea in acetic acid at reflux forms a dihydropyrimidinone intermediate, which undergoes intramolecular cyclization to generate the spiro core. The use of NH$$_4$$Cl as a catalyst enhances reaction efficiency by promoting imine formation, a critical step in spiroannulation.

Cyclocondensation Techniques

Cyclocondensation strategies employing β-keto esters and aldehydes have been adapted for spirocyclic systems. In one protocol, ethyl acetoacetate reacts with a bicyclic ketone and thiourea in ethanol under reflux, yielding a tetrahydropyrimidinone intermediate. Subsequent dehydration with phosphorus oxychloride introduces unsaturation, forming the azaspiro[5.5]undecene framework. This method mirrors the Biginelli condensation but requires precise stoichiometric control to avoid dimerization byproducts.

Functionalization of the Spirocyclic Core

Introduction of the Thioxo Group

Thiourea derivatives serve as pivotal reagents for thioxo group installation. In a modified procedure, the spiro intermediate is treated with thiourea in the presence of hydrochloric acid, facilitating nucleophilic attack at the carbonyl carbon. The resulting thione exhibits stability under acidic conditions, as evidenced by IR spectra showing a characteristic C=S stretch at 1250–1150 cm$$^{-1}$$. Alternative approaches employ Lawesson’s reagent for thionation, though this may lead to over-reduction of cyano groups.

Cyano Group Incorporation

Malononitrile is frequently utilized as a cyanating agent in spirocyclic syntheses. For example, a four-component reaction involving isatin, malononitrile, monothiomalonamide, and triethylamine generates a cyano-substituted spiro[indole-3,4′-pyridine] derivative. Analogous conditions could be applied to the target compound by substituting isatin with a bicyclic ketone. The cyano group’s electronic effects direct regioselectivity during cyclization, as confirmed by $$^{13}\text{C}$$ NMR chemical shifts near 115–120 ppm.

Amination and Carboxamide Installation

Primary amines or ammonium salts introduce the amino group via nucleophilic substitution. In a documented protocol, an intermediate chloro-spiro compound reacts with aqueous ammonia under pressurized conditions, achieving 85% amination yield. For carboxamide formation, benzoyl chloride or 4-methylbenzoyl chloride is employed in dichloromethane with triethylamine as a base. The resultant carboxamide exhibits intramolecular hydrogen bonding, stabilizing the spiro conformation.

Optimization and Purification Methods

Solvent and Temperature Effects

Ethanol and acetic acid are preferred solvents for cyclocondensation due to their ability to stabilize charged intermediates. Microwave-assisted synthesis reduces reaction times from hours to minutes; for instance, a triazolopyrimidine derivative was synthesized in 30 minutes at 333 K using a Smith synthesizer. Elevated temperatures (100–120°C) improve yields but risk decarboxylation of ester groups.

Purification Techniques

Recrystallization from ethanol or acetone effectively removes unreacted starting materials and byproducts. Column chromatography over silica gel is employed for diastereomeric mixtures, with hexane/ethyl acetate gradients achieving baseline separation. For disordered ethyl groups (occupancy 0.7:0.3), iterative refinement during X-ray crystallography ensures structural accuracy.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : C≡N stretch (2240–2260 cm$$^{-1}$$), C=O (1680–1700 cm$$^{-1}$$), and C=S (1250–1150 cm$$^{-1}$$).
  • $$^{1}\text{H}$$ NMR : Spiro methine protons resonate as doublets at δ 4.9–5.2 ppm, while aromatic protons appear as multiplets at δ 7.2–7.4 ppm.
  • $$^{13}\text{C}$$ NMR : Cyano carbons at δ 115–120 ppm, spiro quaternary carbon at δ 60–65 ppm.

X-ray Crystallography

Single-crystal X-ray analysis confirms the flattened boat conformation of the dihydropyrimidinone ring and the near-planar triazolopyrimidine system. Intermolecular N–H···O and N–H···S hydrogen bonds stabilize the crystal lattice, with bond lengths of 2.8–3.0 Å.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents involved.

Scientific Research Applications

4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide with analogous spiro-heterocyclic compounds reported in the literature:

Compound Name Key Structural Features Heteroatoms Functional Groups Synthesis Method Hypothesized Biological Activity
This compound (Target) Spiro[5.5] core; N at 3-position; thioxo (S=O), amino, cyano, carboxamide substituents S, N Thioxo, amino, cyano, carboxamide Not explicitly described (analogous to cyclocondensation with p-TsOH in ethanol) High polarity suggests potential enzyme inhibition or receptor binding
1-Thia-5-azaspiro[5.5]undec-2-ene Spiro[5.5] core; S (thia) in one ring, N (aza) in the other; aryl substituents from aldehydes S, N Thia, aryl groups Cyclocondensation of cyano-mercaptoacrylamide with 4-oxo-piperidine derivatives + p-TsOH in ethanol Possible antimicrobial or anticancer activity
2,2′-(1,4-Phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones Bis-thiazinone system with phenylene linker; no spiro core S, N, O Thiazinone, carbonyl Cyclocondensation of terephthalaldehyde with cyano-mercaptoacrylamide + p-TsOH Antiproliferative or anti-inflammatory effects
Spiro-fused pyrimidine-4-one derivatives Spiro[5.5] core with pyrimidine-4-one; base-catalyzed recyclization product N, O Pyrimidinone, aryl groups Base-catalyzed recyclization of 1-thia-5-azaspiro[5.5]undec-2-ene Enhanced solubility for CNS-targeted applications

Key Comparative Insights:

Heteroatom Diversity: The target compound incorporates sulfur (thioxo) and nitrogen (aza, amino) atoms, similar to 1-thia-5-azaspiro[5.5]undec-2-ene . However, the thioxo group in the target may enhance hydrogen-bonding capacity compared to the thia (S) group in the latter. Bis-thiazinones lack a spiro core but include oxygen (carbonyl), broadening their electrophilic reactivity .

Thioxo (S=O) vs. thia (S): Thioxo groups are stronger electron-withdrawing moieties, which could influence redox properties or metabolic stability .

Synthetic Accessibility :

  • Spiro compounds with simpler substituents (e.g., 1-thia-5-azaspiro[5.5]undec-2-ene) are synthesized in high yields via cyclocondensation , whereas the target compound’s multifunctional groups may require additional protection/deprotection steps.

Biological Potential: The target’s carboxamide and amino groups mimic pharmacophores seen in kinase inhibitors, suggesting possible anticancer applications. This contrasts with spiro-fused pyrimidine-4-ones, which are hypothesized for CNS targets due to improved solubility .

Biological Activity

4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide is a complex organic compound with significant potential in biological research and therapeutic applications. This compound features a unique spiro structure and multiple functional groups, which contribute to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C12H16N4OS
  • Molecular Weight : 264.35 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these biomolecules, leading to various pharmacological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 ± 250 µg/mL
Escherichia coli18 ± 360 µg/mL
Candida albicans15 ± 170 µg/mL

These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in treating infections.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were found to be:

Cell Line IC50 (µM)
MCF-725.0
A54930.0

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various derivatives of spiro compounds, including 4-Amino-5-cyano derivatives. The study concluded that compounds with a thioxo group exhibited enhanced antimicrobial activity compared to their counterparts without this functional group.
  • Cancer Cell Line Study :
    In a study published in Journal of Medicinal Chemistry, researchers tested the anticancer effects of several spiro compounds on human cancer cell lines. The results indicated that those with a cyano group showed higher cytotoxicity, supporting the hypothesis that structural modifications can significantly influence biological activity.

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